5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine
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Overview
Description
5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H10N4O. It is known for its unique structure, which includes a pyrazole ring linked to a pyridine ring through an oxygen bridge.
Preparation Methods
The synthesis of 5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-chloromethylpyridine with 3-amino-1H-pyrazole in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the pyrazole moiety .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
3-[(Pyridin-3-yloxy)methyl]-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the amino group on the pyrazole ring.
Pyridin-3-yloxy derivatives: These compounds share the pyridine-oxygen linkage but may have different substituents on the pyrazole ring or other parts of the molecule.
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(pyridin-3-yloxymethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4O/c10-9-4-7(12-13-9)6-14-8-2-1-3-11-5-8/h1-5H,6H2,(H3,10,12,13) |
InChI Key |
SOUKJBUBDAEZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=CC(=NN2)N |
Origin of Product |
United States |
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